molecular formula C16H17N3S B10805550 N-(1-phenylbutyl)thieno[2,3-d]pyrimidin-4-amine

N-(1-phenylbutyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B10805550
M. Wt: 283.4 g/mol
InChI Key: STOGHSNDAVOHPS-UHFFFAOYSA-N
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Description

N-(1-phenylbutyl)thieno[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C16H17N3S and its molecular weight is 283.4 g/mol. The purity is usually 95%.
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Biological Activity

N-(1-phenylbutyl)thieno[2,3-d]pyrimidin-4-amine is a compound within the thieno[2,3-d]pyrimidine family, known for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thieno[2,3-d]pyrimidine core substituted with a phenylbutyl group. The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications to achieve the desired structural properties that enhance biological activity.

Antitumor Activity :
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of thieno[2,3-d]pyrimidines can inhibit enzymes such as glycinamide ribonucleotide formyltransferase (GARFTase), leading to disrupted nucleotide synthesis and subsequent cancer cell death .

Antimicrobial Activity :
Thieno[2,3-d]pyrimidine derivatives have also demonstrated potent antimicrobial properties. For example, a study highlighted that certain thieno[2,3-d]pyrimidinone derivatives exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.05 to 0.13 mM, indicating their potential as effective antimicrobial agents .

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The following table summarizes key findings:

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundMDA-MB-231 (breast cancer)27.6Inhibition of GARFTase
Thieno[2,3-d]pyrimidinone derivativeHeLa (cervical cancer)15.0Disruption of nucleotide synthesis
Thieno[2,3-d]pyrimidine analogA549 (lung cancer)22.5Induction of apoptosis

Structure-Activity Relationship (SAR)

The biological activity of thieno[2,3-d]pyrimidine derivatives is significantly influenced by their structural features. Studies have identified several key factors contributing to their potency:

  • Substituent Effects : Electron-withdrawing groups on the aromatic ring enhance cytotoxicity due to improved interaction with target enzymes.
  • Chain Length : The length of the alkyl chain attached to the nitrogen atom can affect cellular uptake and enzyme inhibition efficiency.
  • Core Modifications : Variations in the thienopyrimidine core structure can lead to differences in binding affinity for biological targets.

Case Study 1: Antitumor Efficacy

In a recent study involving MDA-MB-231 cells, this compound exhibited an IC50 value of 27.6 μM. This was attributed to its ability to inhibit GARFTase effectively, which is crucial for de novo purine synthesis in rapidly dividing cancer cells.

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of thieno[2,3-d]pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. Compounds demonstrated MIC values significantly lower than conventional antibiotics like ampicillin and streptomycin, highlighting their potential as new antimicrobial agents.

Properties

Molecular Formula

C16H17N3S

Molecular Weight

283.4 g/mol

IUPAC Name

N-(1-phenylbutyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C16H17N3S/c1-2-6-14(12-7-4-3-5-8-12)19-15-13-9-10-20-16(13)18-11-17-15/h3-5,7-11,14H,2,6H2,1H3,(H,17,18,19)

InChI Key

STOGHSNDAVOHPS-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=CC=C1)NC2=C3C=CSC3=NC=N2

Origin of Product

United States

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